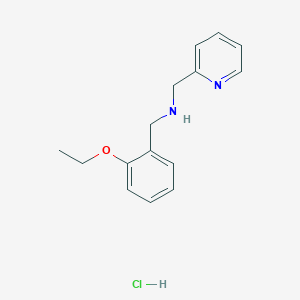![molecular formula C11H12N4O2S B4176659 3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanoic acid](/img/structure/B4176659.png)
3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanoic acid
Overview
Description
3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanoic acid, also known as MPTP, is a chemical compound that belongs to the tetrazole class of compounds. This compound has been extensively studied for its potential use in scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of 3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanoic acid is not fully understood. However, studies have shown that 3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanoic acid can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanoic acid has also been shown to activate certain signaling pathways that are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanoic acid has been shown to have a variety of biochemical and physiological effects. Studies have shown that 3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanoic acid can induce apoptosis (programmed cell death) in cancer cells. 3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanoic acid has also been shown to inhibit the growth and proliferation of cancer cells. In addition, 3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanoic acid has been shown to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanoic acid in lab experiments is its unique properties. 3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanoic acid has been shown to have anti-cancer properties and can inhibit the growth of various types of cancer cells. In addition, 3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanoic acid has been shown to have anti-inflammatory properties. However, one limitation of using 3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanoic acid in lab experiments is its potential toxicity. 3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanoic acid can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanoic acid. One direction is to further investigate its potential use in cancer research. Studies could focus on the development of 3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanoic acid analogs that have increased anti-cancer properties and decreased toxicity. Another direction is to investigate the potential use of 3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanoic acid in the treatment of neurological disorders such as Parkinson's disease. Studies could focus on the development of 3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanoic acid analogs that have improved pharmacokinetic properties and increased efficacy. Overall, the study of 3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanoic acid has the potential to lead to the development of new therapies for a variety of diseases.
Scientific Research Applications
3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanoic acid has been extensively studied for its potential use in scientific research. One of the most promising applications of 3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanoic acid is in the field of cancer research. Studies have shown that 3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanoic acid has anti-cancer properties and can inhibit the growth of various types of cancer cells. 3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanoic acid has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease.
properties
IUPAC Name |
3-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-8-4-2-3-5-9(8)15-11(12-13-14-15)18-7-6-10(16)17/h2-5H,6-7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAGSGFZHOIMLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)SCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-Methylphenyl)tetrazol-5-yl]sulfanylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-methyl-2-{[(5-phenyl-2-furyl)methyl]amino}-1-propanol hydrochloride](/img/structure/B4176604.png)
![4-(4-chloro-3-methylphenoxy)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}butanamide](/img/structure/B4176612.png)


![N-{3-[4-(2-methylbenzyl)-1-piperidinyl]propyl}-N'-phenylurea](/img/structure/B4176642.png)
![1-({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4176667.png)
![4-chloro-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B4176671.png)
![ethyl 1'-allyl-2-amino-2',4'-dioxo-1',2',4',5',6',7'-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B4176677.png)
![[(2-ethoxy-1-naphthyl)methyl]methylamine hydrochloride](/img/structure/B4176679.png)

